An In-depth Technical Guide to the Chemical Properties of 4-Nitrophenyl Acetate
An In-depth Technical Guide to the Chemical Properties of 4-Nitrophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl acetate (B1210297) (4-NPA), also commonly referred to as p-nitrophenyl acetate (pNPA), is an organic ester of significant interest in biochemical and pharmaceutical research. Structurally, it is the product of the formal condensation of the hydroxyl group of 4-nitrophenol (B140041) with the carboxyl group of acetic acid. Its primary utility stems from its role as a chromogenic substrate for a variety of hydrolytic enzymes. The enzymatic cleavage of the ester bond releases 4-nitrophenol, which, upon ionization to the 4-nitrophenolate (B89219) ion under neutral to alkaline conditions, produces a distinct yellow color. This colorimetric change allows for a simple and continuous spectrophotometric assay to determine the activity of enzymes such as esterases, lipases, and proteases like chymotrypsin (B1334515). This guide provides a comprehensive overview of the core chemical properties, experimental protocols, and relevant biochemical pathways associated with 4-Nitrophenyl acetate.
Chemical and Physical Properties
4-Nitrophenyl acetate is typically a white to pale yellow crystalline solid at room temperature. It is stable under standard conditions but should be protected from moisture, as it can undergo slow hydrolysis.
Physical Data
The key physical and chemical properties of 4-Nitrophenyl acetate are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | (4-nitrophenyl) acetate | [1] |
| CAS Number | 830-03-5 | [2] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | Off-white, beige, or yellow crystalline powder | [2][3] |
| Melting Point | 75 - 79 °C | [2][3] |
| Boiling Point | 314.2 °C (rough estimate) | [4] |
| Water Solubility | 0.53 g/L; Insoluble to partly miscible | [4][5] |
| LogP (Octanol/Water) | 1.58 | [6] |
| Vapor Pressure | 0.0014 mmHg at 25°C | [4] |
Solubility
4-Nitrophenyl acetate exhibits limited solubility in water but is soluble in many common organic solvents. This differential solubility is crucial for its use in biochemical assays, where it is often dissolved in a small amount of organic solvent before being introduced to an aqueous buffer system.
| Solvent | Solubility | Reference(s) |
| Water | Limited / Poorly soluble | [7] |
| Ethanol | Soluble | [7] |
| Methanol | Soluble | [2] |
| Acetone | Soluble | [7] |
| Dichloromethane | Soluble | [7] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [7] |
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the identity and purity of 4-Nitrophenyl acetate. The key spectral characteristics are provided below. The hydrolysis product, 4-nitrophenol/4-nitrophenolate, is monitored spectrophotometrically around 400-410 nm.[3]
| Technique | Data | Reference(s) |
| ¹H NMR | (400 MHz, CDCl₃): δ 8.16 (d, 2H), 7.44 (d, 2H), 2.06 (s, 3H) ppm | [5] |
| ¹³C NMR | (100 MHz, CDCl₃): δ 169.68, 157.97, 145.43, 122.76, 121.53, 20.05 ppm | [5] |
| IR Spectroscopy | Conforms to structure | [6] |
| UV-Vis (Hydrolysis Product) | λmax ≈ 405 nm (for 4-nitrophenolate) | [2] |
| Mass Spectrometry | m/z = 181.06 | [5] |
Reactivity and Stability
Stability: 4-Nitrophenyl acetate is stable under normal temperatures and pressures in a dry environment. It should be stored in a cool, dry, well-ventilated area in a tightly sealed container, with storage at -20°C often recommended to maintain quality.[4]
Reactivity:
-
Hydrolysis: The most significant reaction is the hydrolysis of the ester bond, which can be catalyzed by acid, base, or enzymes. This reaction yields 4-nitrophenol and acetic acid. The liberated 4-nitrophenol is the basis for its use in colorimetric assays.
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[5] Contact with strong bases will rapidly accelerate hydrolysis.
-
Hazardous Decomposition: When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 4-Nitrophenyl acetate and its application in a standard enzyme assay.
Synthesis of 4-Nitrophenyl Acetate
This protocol describes the synthesis of 4-Nitrophenyl acetate via the acylation of 4-nitrophenol using acetic anhydride (B1165640).
Materials:
-
4-Nitrophenol
-
Acetic anhydride
-
Pyridine (B92270) (or a few drops of concentrated sulfuric acid as a catalyst)
-
Ethanol
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser (if heating)
-
Büchner funnel and filter paper
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-nitrophenol in a minimal amount of pyridine (acting as both solvent and catalyst). Alternatively, use a non-basic solvent and add a catalytic amount of concentrated sulfuric acid.
-
Addition of Acylating Agent: While stirring, slowly add 1.1 to 1.5 equivalents of acetic anhydride to the solution. The reaction is exothermic; maintain the temperature with an ice bath if necessary.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the product and quench any unreacted acetic anhydride.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove water-soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as absolute ethanol, to yield pure 4-Nitrophenyl acetate as a crystalline solid.
-
Drying and Characterization: Dry the purified crystals under vacuum. Confirm the identity and purity of the product using techniques such as melting point determination, NMR, and IR spectroscopy.
General Protocol for Esterase Activity Assay
This protocol outlines a general method for measuring esterase activity in a 96-well microplate format using 4-NPA as the substrate.
Materials:
-
Enzyme solution (e.g., esterase, lipase) of unknown activity
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0 or 50 mM potassium phosphate, pH 7.4)
-
4-Nitrophenyl acetate (4-NPA)
-
Substrate Stock Solution (e.g., 10-20 mM 4-NPA in DMSO or acetonitrile)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Methodology:
-
Reagent Preparation:
-
Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 37°C).
-
Prepare the 4-NPA stock solution in an appropriate organic solvent like DMSO.[7]
-
Dilute the enzyme solution to a suitable concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Reaction Setup:
-
In each well of the 96-well plate, add the assay buffer. A typical reaction volume is 200 µL.
-
Add the diluted enzyme solution to the appropriate wells.
-
Include a "no-enzyme" control well containing only the assay buffer and substrate to measure the rate of spontaneous, non-enzymatic hydrolysis of 4-NPA.[1]
-
-
Initiation and Measurement:
-
Pre-incubate the plate at the reaction temperature for 5 minutes.
-
Initiate the reaction by adding a small volume of the 4-NPA stock solution to each well.[7]
-
Immediately place the microplate in the reader and begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for 10-20 minutes.[3][7]
-
-
Data Analysis:
-
Subtract the rate of the "no-enzyme" control from the rates of the enzyme-containing wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Convert the rate (ΔAbs/min) to the rate of product formation (µmol/min) using the Beer-Lambert law (A = εcl), where 'ε' is the molar extinction coefficient of 4-nitrophenol under the specific assay conditions (pH, temperature).
-
Key Mechanisms and Workflows
Visualizing the biochemical pathways and experimental procedures involving 4-NPA is essential for a complete understanding. The following diagrams, rendered using Graphviz, illustrate these core concepts.
Chymotrypsin-Catalyzed Hydrolysis of 4-NPA
The hydrolysis of 4-NPA by the protease chymotrypsin is a classic example of a "ping-pong" mechanism involving a covalent enzyme intermediate. The process occurs in two main phases: a rapid "burst" phase (acylation) followed by a slower, steady-state phase (deacylation).
Experimental Workflow for Enzyme Activity Measurement
The following diagram outlines the logical steps for a typical spectrophotometric enzyme assay using 4-NPA.
Conclusion
4-Nitrophenyl acetate remains an invaluable tool for researchers in biochemistry, enzymology, and drug development. Its well-characterized chemical properties, straightforward synthesis, and the robust colorimetric signal generated upon hydrolysis make it a reliable and efficient substrate for studying a wide range of esterolytic enzymes. The protocols and data presented in this guide offer a comprehensive technical resource for the effective application of 4-Nitrophenyl acetate in a laboratory setting. Proper handling and an understanding of its stability and reactivity are crucial for obtaining accurate and reproducible results.
References
- 1. 4-Nitrophenyl Acetate | C8H7NO4 | CID 13243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NITROPHENYL ACETATE [sdfine.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. merckmillipore.com [merckmillipore.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
